molecular formula C24H20N4OS B6184988 4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile CAS No. 2058284-81-2

4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile

Cat. No. B6184988
CAS RN: 2058284-81-2
M. Wt: 412.5
InChI Key:
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Description

4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile, also known as 4-Phenothiazine-10-carbonyl piperazine benzonitrile (4-PPCBN), is an organic compound consisting of a phenothiazine ring and a piperazine ring connected by a benzonitrile group. It is a synthetic compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

4-PPCBN has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 4-PPCBN has been used as a precursor for the synthesis of a variety of heterocyclic compounds, such as quinolines, imidazoles, and pyrroles. In drug discovery, 4-PPCBN has been used as a starting material for the synthesis of a variety of drug candidates, including anticonvulsants and antipsychotics. In biochemistry, 4-PPCBN has been used to study the structure and function of enzymes, as well as to study the interaction of drugs and proteins.

Mechanism of Action

The mechanism of action of 4-PPCBN is not yet fully understood. However, it is believed that the compound exerts its effects by binding to specific enzymes, such as cytochrome P450 enzymes, and altering their activity. In addition, 4-PPCBN has been shown to interact with other proteins, such as G-proteins, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PPCBN are not yet fully understood. However, the compound has been shown to modulate the activity of various enzymes and proteins, including cytochrome P450 enzymes, G-proteins, and other proteins involved in drug metabolism and signal transduction. In addition, 4-PPCBN has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-PPCBN in laboratory experiments is its ability to modulate the activity of various enzymes and proteins, including cytochrome P450 enzymes, G-proteins, and other proteins involved in drug metabolism and signal transduction. However, there are some limitations to using 4-PPCBN in laboratory experiments. For example, the compound is not water soluble, which can make it difficult to use in aqueous solutions. In addition, 4-PPCBN is unstable and must be stored in a cool, dry place.

Future Directions

There are a variety of potential future directions for the use of 4-PPCBN in scientific research. For example, the compound could be used to further study the structure and function of enzymes and proteins involved in drug metabolism and signal transduction. In addition, 4-PPCBN could be used to study the interaction of drugs and proteins, as well as to study the effects of drugs on neurotransmitter activity. Finally, 4-PPCBN could be used to develop new drugs and drug candidates, as well as to improve existing drugs.

Synthesis Methods

4-PPCBN can be synthesized using a variety of methods, including the reaction of a phenothiazine with a piperazine derivative in the presence of a base, such as potassium hydroxide, and a benzonitrile group. Alternatively, the compound can be synthesized by the reaction of a phenothiazine with a piperazine derivative in the presence of a base and a benzonitrile group.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile' involves the reaction of 4-bromobenzonitrile with 4-(10H-phenothiazine-10-carbonyl)piperazine in the presence of a base to form the intermediate product, which is then treated with a dehydrating agent to yield the final product.", "Starting Materials": [ "4-bromobenzonitrile", "4-(10H-phenothiazine-10-carbonyl)piperazine", "Base", "Dehydrating agent" ], "Reaction": [ "Step 1: 4-bromobenzonitrile is reacted with 4-(10H-phenothiazine-10-carbonyl)piperazine in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF or DMSO, at elevated temperature to form the intermediate product.", "Step 2: The intermediate product is then treated with a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, in an aprotic solvent, such as dichloromethane or chloroform, at room temperature to yield the final product.", "Step 3: The final product is purified by column chromatography or recrystallization to obtain the pure compound." ] }

CAS RN

2058284-81-2

Product Name

4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile

Molecular Formula

C24H20N4OS

Molecular Weight

412.5

Purity

95

Origin of Product

United States

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